molecular formula C18H17N3O5S2 B4611598 METHYL 3-[4-(AMINOSULFONYL)PHENETHYL]-4-OXO-2-THIOXO-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXYLATE

METHYL 3-[4-(AMINOSULFONYL)PHENETHYL]-4-OXO-2-THIOXO-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXYLATE

Cat. No.: B4611598
M. Wt: 419.5 g/mol
InChI Key: QFTPRNRUZOPCHP-UHFFFAOYSA-N
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Description

METHYL 3-[4-(AMINOSULFONYL)PHENETHYL]-4-OXO-2-THIOXO-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXYLATE is a complex organic compound with a unique structure that includes a quinazoline core, a sulfonamide group, and a thioxo group

Properties

IUPAC Name

methyl 4-oxo-3-[2-(4-sulfamoylphenyl)ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S2/c1-26-17(23)12-4-7-14-15(10-12)20-18(27)21(16(14)22)9-8-11-2-5-13(6-3-11)28(19,24)25/h2-7,10H,8-9H2,1H3,(H,20,27)(H2,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTPRNRUZOPCHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of METHYL 3-[4-(AMINOSULFONYL)PHENETHYL]-4-OXO-2-THIOXO-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXYLATE typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the quinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thioxo group: This step involves the incorporation of sulfur into the quinazoline ring, often using reagents like Lawesson’s reagent or phosphorus pentasulfide.

    Attachment of the sulfonamide group: This can be done through sulfonation reactions, where a sulfonyl chloride reacts with an amine group.

    Final esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

METHYL 3-[4-(AMINOSULFONYL)PHENETHYL]-4-OXO-2-THIOXO-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

METHYL 3-[4-(AMINOSULFONYL)PHENETHYL]-4-OXO-2-THIOXO-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biology: It may serve as a tool compound for studying biological pathways and mechanisms, especially those involving sulfonamide or quinazoline derivatives.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of METHYL 3-[4-(AMINOSULFONYL)PHENETHYL]-4-OXO-2-THIOXO-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The quinazoline core may interact with specific receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to METHYL 3-[4-(AMINOSULFONYL)PHENETHYL]-4-OXO-2-THIOXO-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXYLATE include other quinazoline derivatives and sulfonamide-containing compounds. These compounds share structural similarities but may differ in their specific functional groups and overall activity. For example:

    Quinazoline derivatives: These compounds often have similar core structures but may lack the sulfonamide or thioxo groups.

    Sulfonamide-containing compounds: These compounds include a wide range of drugs and materials with sulfonamide groups, but they may not have the quinazoline core.

The uniqueness of this compound lies in its combination of these functional groups, which can confer specific properties and activities not found in other compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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METHYL 3-[4-(AMINOSULFONYL)PHENETHYL]-4-OXO-2-THIOXO-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXYLATE
Reactant of Route 2
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METHYL 3-[4-(AMINOSULFONYL)PHENETHYL]-4-OXO-2-THIOXO-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXYLATE

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